molecular formula C11H10ClNO B8504328 5-Chloro-1-(2-oxopropyl)indole

5-Chloro-1-(2-oxopropyl)indole

Cat. No.: B8504328
M. Wt: 207.65 g/mol
InChI Key: IJMQTECQGLKQLG-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-oxopropyl)indole (CAS: 79552-56-0) is an indole derivative with the molecular formula C₁₁H₈ClNO₃ and a molar mass of 237.64 g/mol . Structurally, it features a chlorine atom at the 5-position of the indole core and a 2-oxopropyl group (-CH₂-CO-CH₃) at the 1-position. The 2-oxopropyl substituent introduces a ketone functional group, which significantly influences the compound’s electronic properties and reactivity. This compound is part of a broader class of indole alkaloids and synthetic derivatives known for their diverse biological activities, including antiviral and enzyme-modulating effects .

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-(5-chloroindol-1-yl)propan-2-one

InChI

InChI=1S/C11H10ClNO/c1-8(14)7-13-5-4-9-6-10(12)2-3-11(9)13/h2-6H,7H2,1H3

InChI Key

IJMQTECQGLKQLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C=CC2=C1C=CC(=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the 2-oxopropyl group on the indole scaffold critically impacts molecular interactions and bioactivity. Key examples include:

  • 8-(2-oxopropyl)-erythranine (Compound 4) : Substituents: 2-oxopropyl at C-8, hydroxyl at C-11. Key NMR Data: Carbonyl (C=O) at δC 207.9 ppm, methine (C-11) at δC 64.7 ppm.
  • 15,20-Dehydro-3α-(2-oxopropyl) coronaridine (Compound 1) :

    • Substituents : 2-oxopropyl at C-3 of an iboga-type alkaloid.
    • Structural Impact : The substitution introduces a double bond (C-15/C-20), altering hydrophobic interactions in enzyme binding .
  • 5-Chloro-1-(2-oxopropyl)indole :

    • Substituents : 2-oxopropyl at C-1, chlorine at C-5.
    • Key NMR Data : Expected carbonyl resonance near δC 208 ppm (similar to related compounds) .

Functional Group Modifications

Variations in substituents beyond the 2-oxopropyl group influence solubility, stability, and target affinity:

  • 8-(2-oxopropyl)-erythraline (Compound 5) :

    • Modification : Lacks the hydroxyl group present in erythranine derivatives.
    • NMR Data : Methylene (C-11) at δC 26.0 ppm instead of methine (δC 64.7 ppm in Compound 4).
    • Impact : Reduced polarity compared to hydroxyl-containing analogues.
  • 8-(2-oxopropyl)-11-methoxy-erythranine (Compound 6) :

    • Modification : Methoxy replaces hydroxyl at C-11.
    • NMR Data : Methoxy signal at δH 3.55, δC 74.8 ppm.
    • Bioactivity : Enhanced metabolic stability due to methoxy’s resistance to oxidation.

Data Tables

Table 1: Structural and Spectral Comparison of Selected Compounds

Compound Name Substituent Position Molecular Formula Key NMR Data (δC, ppm) Bioactivity
This compound C-1, C-5 C₁₁H₈ClNO₃ C=O: ~208 Not reported
8-(2-oxopropyl)-erythranine C-8, C-11-OH C₂₁H₂₃NO₅ C=O: 207.9; C-11: 64.7 Antiviral (TMV)
15,20-Dehydro-3α-(2-oxopropyl) coronaridine C-3 C₂₃H₂₈N₂O₃ C-15/C-20 double bond Enzyme inhibition
S-(2-oxopropyl)-CoA CoA conjugate C₂₃H₃₈N₇O₁₇P₃S Methylene stabilization Acetyltransferase inhibitor

Table 2: Impact of Substituent Modifications on Bioactivity

Modification Example Compound Effect on Properties
Hydroxyl → Methoxy Compound 4 → Compound 6 Increased metabolic stability
Hydroxyl → Methylene Compound 4 → Compound 5 Reduced polarity, altered pharmacokinetics
2-Oxopropyl at C-1 vs. C-3 Target compound vs. Coronaridine Altered enzyme binding specificity

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